molecular formula C14H15F2N3O2 B6457516 6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2548987-94-4

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457516
CAS No.: 2548987-94-4
M. Wt: 295.28 g/mol
InChI Key: OKFXBOYYZSRWGT-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group, a dimethoxyphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.

    Methylation: The final step involves the methylation of the pyrimidine ring using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
  • 6-(chloromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
  • 6-(bromomethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Uniqueness

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound with potential biological significance. Its unique structure, characterized by the difluoromethyl group and a dimethoxy-substituted phenyl ring, positions it as a candidate for various therapeutic applications. This article explores its biological activity through detailed research findings, including case studies and data tables.

  • Molecular Formula : C15H15F2N3O3
  • Molecular Weight : 323.29 g/mol
  • CAS Number : 2877765-08-5

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which modulate various biochemical pathways. Studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory responses, similar to other pyrimidine derivatives that have shown promise in treating autoimmune diseases and cancers.

Biological Activity Overview

Several studies have investigated the biological effects of this compound:

  • Inhibition of Kinases :
    • Preliminary research indicates that compounds within this chemical class can inhibit p38 MAP kinase, which plays a crucial role in inflammatory processes and cytokine production. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNFα and IL-6 .
  • Antitumor Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its structural analogs have been shown to induce apoptosis in cancer cells, suggesting potential use in oncology .
  • Anti-inflammatory Properties :
    • In models of inflammation, compounds similar to this compound have been reported to significantly reduce inflammation markers, indicating its utility in treating inflammatory diseases .

Case Study 1: p38 MAP Kinase Inhibition

A study explored the effects of a structurally related compound on p38 MAP kinase activity in an adjuvant-induced arthritis model. The results showed significant inhibition of cytokine production, highlighting the therapeutic potential of pyrimidine derivatives in autoimmune conditions .

Case Study 2: Antitumor Efficacy

In vitro assays on several cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways. This suggests a mechanism by which it could be developed into an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
p38 MAPK InhibitionReduced cytokine production (TNFα, IL-6)
Antitumor ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased inflammation markers

Properties

IUPAC Name

6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-8-17-12(14(15)16)7-13(18-8)19-9-4-10(20-2)6-11(5-9)21-3/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXBOYYZSRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC(=C2)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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